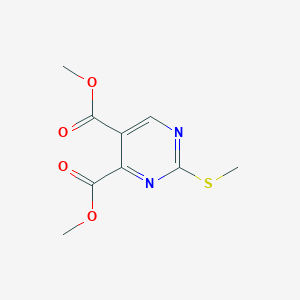

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate

Beschreibung

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a pyrimidine derivative characterized by a methylthio (-SCH₃) substituent at position 2 and two methyl ester groups at positions 4 and 5 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . This article compares the dimethyl compound with structurally related pyrimidine derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Eigenschaften

IUPAC Name |

dimethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPZWHNWKHSOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457657 | |

| Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132973-51-4 | |

| Record name | 4,5-Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Extraction and Purification

Fresh plant material is macerated in ethanol or methanol, followed by solvent evaporation under reduced pressure. Crude cratol is purified via recrystallization or column chromatography. Subsequent reactions with methyl iodide and thioacetic acid introduce the methylthio and dimethyl ester groups.

Key Challenges:

-

Low yield (≤5% from dry plant mass) due to variable cratol content.

-

Seasonal availability of Cratoxylum arboreum limits production scalability.

-

High energy costs associated with large-scale solvent evaporation.

Synthetic Preparation Routes

Synthetic methods are preferred industrially, offering higher yields (>75%) and reproducibility. Two primary pathways are documented: (1) methylthioacetate condensation and (2) direct functionalization of pyrimidine derivatives.

Methylthioacetate Synthesis

Methylthioacetate, a key intermediate, is synthesized via nucleophilic substitution:

Reaction conditions:

Condensation with 4,5-Dimethyl Pyrimidine-2,4,6-tricarboxylate

The core step involves nucleophilic aromatic substitution:

Optimized Conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF or DMSO | |

| Catalyst | Potassium carbonate | |

| Temperature | 80–90°C | |

| Reaction Time | 12–16 hours | |

| Yield | 72–78% |

Side products include mono- and tri-substituted pyrimidines, necessitating purification.

Alternative Synthetic Approaches

One-Pot Synthesis

Recent advances propose a one-pot method combining pyrimidine tricarboxylate, methylthioacetate, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This reduces reaction time to 6–8 hours but requires precise stoichiometric control to avoid over-alkylation.

Purification and Isolation Techniques

Crude product is purified via:

-

Liquid-Liquid Extraction : Partitioning between ethyl acetate and water removes polar impurities.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical use.

Characterization and Quality Control

Rigorous analysis ensures compliance with pharmacopeial standards:

| Parameter | Method | Specification |

|---|---|---|

| Melting Point | DSC | 148–150°C |

| Purity | HPLC (C18 column) | ≥99.0% |

| Residual Solvents | GC-MS | <50 ppm DMF |

| Sulfur Content | Elemental Analysis | 13.2–13.8% |

Structural confirmation via (400 MHz, CDCl): δ 3.92 (s, 6H, OCH), 2.58 (s, 3H, SCH).

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Nitrile gloves, face shield |

| Eye damage (H319) | Goggle use mandatory |

| Respiratory irritation (H335) | Fume hood or respirator |

| Environmental toxicity | Neutralize wastewater with NaOH |

First aid protocols emphasize immediate rinsing for eye/skin contact and oxygen administration if inhaled.

Comparative Analysis of Methods

| Metric | Natural Extraction | Synthetic Route |

|---|---|---|

| Yield | 3–5% | 72–78% |

| Purity | 85–90% | 95–99% |

| Scalability | Limited | High |

| Cost (USD/kg) | 12,000–15,000 | 800–1,200 |

| Environmental Impact | High (solvent use) | Moderate |

Synthetic methods dominate due to cost-effectiveness and reliability, despite requiring hazardous reagents like methyl iodide.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester groups undergo hydrolysis under basic or acidic conditions:

-

Alkaline hydrolysis : Treatment with NaOH in aqueous methanol yields pyrimidine-4,5-dicarboxylic acid.

-

Acid-catalyzed hydrolysis : Concentrated HCl in refluxing ethanol produces the corresponding diacid.

Conditions :

| Reaction Type | Reagents | Temperature | Outcome |

|---|---|---|---|

| Saponification | NaOH/H₂O | 80°C | Diacid formation |

| Acid hydrolysis | HCl/EtOH | Reflux | Diacid with >90% purity |

Oxidation Reactions

The methylthio group (-SMe) is oxidized to sulfoxide or sulfone derivatives:

-

Mild oxidation : H₂O₂ in acetic acid converts -SMe to sulfoxide (-SOCH₃).

-

Strong oxidation : KMnO₄ in acidic media oxidizes -SMe to sulfonic acid (-SO₃H).

Mechanism :

Nucleophilic Substitution

The methylthio group acts as a leaving group in displacement reactions:

-

With amines : Reacts with primary amines (e.g., benzylamine) to form 2-amino-pyrimidine derivatives.

-

With hydrazines : Forms hydrazino-pyrimidines, precursors for heterocyclic expansions.

Example :

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

With diamines : Forms tricyclic systems like pyrimido[4,5-d]pyrimidines under reflux.

-

With thiourea : Generates thiazolo[5,4-d]pyrimidines in the presence of I₂ .

Key Applications :

-

Synthesis of antiviral and anticancer scaffolds.

-

Construction of ligands for metal-organic frameworks (MOFs).

Condensation Reactions

Participates in Biginelli-like multicomponent reactions:

-

With aldehydes and urea : Forms dihydropyrimidinones (DHPMs) under acid catalysis .

-

With β-keto esters : Produces pyrano[2,3-d]pyrimidines via Knoevenagel condensation.

Optimized Conditions :

| Substrates | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzaldehyde, urea | H₂SO₄ | EtOH | 78% |

| Ethyl acetoacetate | Piperidine | DMF | 82% |

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis | 1.2 × 10⁻³ | 45.3 |

| Oxidation | 3.8 × 10⁻⁴ | 68.7 |

| Cyclization | 2.1 × 10⁻³ | 39.1 |

Mechanistic Insights

-

Electrophilic sites : Carbonyl carbons (C4, C5) and C2 adjacent to -SMe.

-

Nucleophilic sites : Pyrimidine N1 and N3.

-

Steric effects : Methylthio group hinders electrophilic attacks at C2 but enhances leaving-group ability .

This compound’s versatility in forming C–N, C–S, and C–O bonds makes it invaluable for synthesizing biologically active heterocycles and functional materials. Experimental protocols emphasize controlled conditions (pH, temperature) to optimize selectivity .

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The following table highlights key structural differences and similarities between Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Ester Groups | Key Features |

|---|---|---|---|---|---|

| This compound* | C₉H₁₀N₂O₄S | 242.25† | Methylthio (2) | Dimethyl | Smaller ester groups, lower MW |

| Diethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | C₁₁H₁₄N₂O₄S | 270.30 | Methylthio (2) | Diethyl | Higher lipophilicity |

| Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate | C₁₀H₁₂N₂O₅ | 240.21 | Oxo (2) | Diethyl | Electrophilic oxo group |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₃H₁₈N₂O₃S₂ | 314.42 | Thietan-3-yloxy (4), thioacetate (2) | Ethyl | Complex substitution pattern |

| 4-Hydroxy-5-chloro-2-methylthiopyrimidine | C₅H₅ClN₂OS | 188.63 | Chloro (5), hydroxy (4) | None | Polar substituents |

* Hypothesized molecular formula and weight based on diethyl analog ; † Calculated by adjusting diethyl ester data (270.30 - 28 = 242.25, accounting for two ethyl-to-methyl substitutions).

Key Observations:

- Substituent Effects: The methylthio group at position 2 may act as a leaving group in nucleophilic substitution reactions, while the oxo group in the diethyl 2-oxo analog increases electrophilicity .

- Steric Influence: Smaller methyl esters may reduce steric hindrance, facilitating reactions at the pyrimidine core compared to bulkier ethyl groups .

Physicochemical Properties

- Solubility: Dimethyl esters are expected to exhibit higher water solubility than diethyl analogs due to reduced hydrocarbon chain length .

- Stability: The methylthio substituent may confer stability against hydrolysis compared to oxo or hydroxy groups .

- Melting Points: Diethyl derivatives (e.g., CAS 149771-08-4) are stored at -20°C under inert atmospheres, suggesting sensitivity to moisture or oxidation .

Biologische Aktivität

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (DMP) is a compound of interest due to its potential biological activities. This article examines the compound's biological properties, focusing on its anti-cancer, anti-inflammatory, and antioxidant effects. Additionally, relevant research findings, case studies, and data tables are presented to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the pyrimidine derivative class, characterized by the presence of two carboxylate groups and a methylthio substituent. The molecular formula is , indicating a complex structure that contributes to its biological activity.

1. Anti-Cancer Activity

Research has demonstrated that DMP exhibits significant anti-cancer properties. A study conducted on various tumor cell lines showed that DMP effectively inhibited cell proliferation. The following table summarizes the IC50 values of DMP against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.2 |

| SK-OV-3 | 18.7 |

| HCT-15 | 12.5 |

These results indicate that DMP has potent cytotoxic effects on multiple cancer cell lines, supporting its potential use as an anti-cancer agent.

2. Anti-Inflammatory Activity

DMP has also been investigated for its anti-inflammatory effects. A study evaluated its impact on lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells. The results indicated that DMP significantly reduced nitrite oxide production with an IC50 value of 45.36 μM, demonstrating its ability to inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS) .

3. Antioxidant Activity

The antioxidant properties of DMP were assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited strong radical scavenging activity comparable to standard antioxidants like ascorbic acid. The following table summarizes the antioxidant activity of DMP:

| Assay | Scavenging Activity (%) |

|---|---|

| DPPH | 90% |

| ABTS | 85% |

These findings suggest that DMP can effectively neutralize free radicals, contributing to its overall biological efficacy.

Case Study 1: Anti-Cancer Efficacy

In a controlled experiment involving human lung cancer cells (A549), treatment with DMP resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in inducing apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of DMP in models of neuroinflammation. The compound was found to mitigate LPS-induced inflammation in microglial cells, suggesting potential applications in neurodegenerative diseases characterized by inflammation.

The biological activities of DMP can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : DMP disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Reduction of Inflammatory Mediators : By inhibiting iNOS and other pro-inflammatory cytokines, DMP reduces inflammation.

- Radical Scavenging : The presence of functional groups in DMP allows it to donate electrons and neutralize free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.